molecular formula C7H7NO2S B170347 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 111248-89-6

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No. B170347
Key on ui cas rn: 111248-89-6
M. Wt: 169.2 g/mol
InChI Key: OJWMDOIYUCEXNF-UHFFFAOYSA-N
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Patent
US07354925B2

Procedure details

A mixture of 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide (J. Heterocyclic Chem. 1986, 23, 1645., 401 mg, 2.37 mmol), methyl iodide (0.6 mL, 9.48 mmol) and potassium carbonate (328 mg, 2.37 mmol) in N,N-dimethylformamide (7 mL) was stirred for 4 h at room temperature. The reaction mixture was diluted with toluene/ethyl acetate (1/3), then washed with water for two times, and then the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by preparative thin layer chromatography on silica gel developing with hexane/ethyl acetate (2/1) to afford 272 mg (63%) of the title compound as a slight brown syrup:
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][S:2]1(=[O:11])=[O:10].CI.[C:14](=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:14][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][S:2]1(=[O:10])=[O:11] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
401 mg
Type
reactant
Smiles
N1S(CC2=C1C=CC=C2)(=O)=O
Name
Quantity
0.6 mL
Type
reactant
Smiles
CI
Name
Quantity
328 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water for two times
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin layer chromatography on silica gel developing with hexane/ethyl acetate (2/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1S(CC2=C1C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 272 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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